molecular formula C19H17N3O3 B2669924 N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(2-nitrophenyl)acetamide CAS No. 2093911-17-0

N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(2-nitrophenyl)acetamide

Cat. No.: B2669924
CAS No.: 2093911-17-0
M. Wt: 335.363
InChI Key: IWCVZMCIOVTSPJ-UHFFFAOYSA-N
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Description

N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(2-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a cyano group, a tetrahydronaphthalene moiety, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(2-nitrophenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Tetrahydronaphthalene Moiety: This can be achieved through the hydrogenation of naphthalene derivatives under high pressure and temperature in the presence of a suitable catalyst.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Acetamide Formation: The final step involves the reaction of the intermediate with 2-nitrophenylacetic acid or its derivatives under appropriate conditions to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The cyano and nitrophenyl groups are key functional groups that contribute to its activity by forming hydrogen bonds, electrostatic interactions, or covalent modifications with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(4-nitrophenyl)acetamide
  • N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(2-chlorophenyl)acetamide
  • N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(2-methylphenyl)acetamide

Uniqueness

N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(2-nitrophenyl)acetamide is unique due to the specific positioning of the nitrophenyl group, which can influence its reactivity and interaction with biological targets. This structural feature may result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2-cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-(2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c20-13-19(10-9-14-5-1-2-7-16(14)12-19)21-18(23)11-15-6-3-4-8-17(15)22(24)25/h1-8H,9-12H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCVZMCIOVTSPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(C#N)NC(=O)CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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